molecular formula C8H8N2O B3395974 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile CAS No. 7497-35-0

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile

Cat. No.: B3395974
CAS No.: 7497-35-0
M. Wt: 148.16 g/mol
InChI Key: YQSTWPFLCGVPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a chemical compound with the molecular formula C8H8N2O. . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups and a nitrile group, along with an oxidized nitrogen atom.

Chemical Reactions Analysis

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile involves its interaction with specific molecular targets. The oxidized nitrogen atom can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and nitrile groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(2)10(11)5-8(6)4-9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSTWPFLCGVPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1C#N)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407707
Record name 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-35-0
Record name NSC405089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Reactant of Route 2
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.